Computational Prioritization Among Pyrrole Nitro-Derivatives for High-Energy-Density Materials Development
A systematic computational study evaluated the thermodynamic stability (bond dissociation energy, enthalpy of formation) and detonation properties (velocity, pressure via Kamlet–Jacobs equation) of nitro-substituted pyrrole derivatives. 2,3,4-Trinitro-1H-pyrrole was one of only four derivatives—alongside 1,2,3-trinitro-1H-pyrrole, 2,3,5-trinitro-1H-pyrrole, and 2,3,4,5-tetranitro-1H-pyrrole—selected from the designed library as meeting combined stability and performance thresholds warranting further experimental investigation [1].
| Evidence Dimension | In silico screening outcome (stability + detonation performance) |
|---|---|
| Target Compound Data | Selected as 1 of 4 candidates from a designed pyrrole nitro-derivative library |
| Comparator Or Baseline | Other nitro-pyrrole derivatives not meeting combined stability/performance thresholds |
| Quantified Difference | Not quantifiable in screening context; selection based on computed thresholds |
| Conditions | DFT calculations; Kamlet–Jacobs detonation parameter estimation; bond dissociation energy and enthalpy of formation analysis |
Why This Matters
This computational prioritization establishes 2,3,4-trinitro-1H-pyrrole as a validated lead candidate within the nitropyrrole series, justifying its procurement for experimental validation over unselected analogs.
- [1] Li, B.-T.; Li, L.-L.; Li, X. Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation 2019, 45 (17), 1459–1464. View Source
